molecular formula C18H18BrClN2O3 B4963003 methyl N-[[2-(acetylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate

methyl N-[[2-(acetylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate

Cat. No. B4963003
M. Wt: 425.7 g/mol
InChI Key: ISLTWVRVYWADPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-[[2-(acetylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate, also known as MAB-CHMINACA, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in research. This compound belongs to the new psychoactive substances (NPS) class, which has been a topic of concern for public health officials due to their potential for abuse and harm. However, MAB-CHMINACA has shown promise in various scientific fields, including medicinal chemistry, pharmacology, and toxicology.

Mechanism of Action

Methyl N-[[2-(acetylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are primarily located in the central nervous system and immune system, respectively. The activation of these receptors by methyl N-[[2-(acetylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate leads to various physiological and biochemical effects, such as the modulation of neurotransmitter release and the inhibition of inflammation.
Biochemical and Physiological Effects:
methyl N-[[2-(acetylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate has been shown to exhibit various biochemical and physiological effects, such as the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the modulation of the immune response. Additionally, this compound has been shown to induce hypothermia and catalepsy in animal models, which are common effects of cannabinoid receptor agonists.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl N-[[2-(acetylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate in lab experiments is its high potency and selectivity for the cannabinoid receptors, which allows for precise and reliable results. However, one of the main limitations of this compound is its potential for abuse and harm, which requires strict safety precautions and ethical considerations.

Future Directions

There are several future directions for the research on methyl N-[[2-(acetylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate, including:
1. Investigating the potential therapeutic applications of this compound in various diseases, such as cancer and neurological disorders.
2. Developing new analogs of methyl N-[[2-(acetylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate with improved pharmacological properties and reduced toxicity.
3. Investigating the potential interactions of methyl N-[[2-(acetylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate with other drugs and substances, such as opioids and alcohol.
4. Studying the long-term effects of methyl N-[[2-(acetylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate on the brain and other organs, as well as its potential for addiction and abuse.
5. Developing new analytical techniques for the detection and quantification of methyl N-[[2-(acetylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate in biological samples, such as urine and blood.
Conclusion:
Methyl N-[[2-(acetylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate, or methyl N-[[2-(acetylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate, is a synthetic cannabinoid that has shown promise in various scientific fields, including medicinal chemistry, pharmacology, and toxicology. This compound acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which leads to various physiological and biochemical effects. While there are potential advantages of using methyl N-[[2-(acetylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate in lab experiments, it is important to consider its potential for abuse and harm. Further research is needed to fully understand the potential applications and limitations of this compound.

Synthesis Methods

Methyl N-[[2-(acetylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate is synthesized through a multistep process that involves the reaction of 2-chlorophenylmagnesium bromide with 2-(acetylamino)-5-bromobenzoyl chloride, followed by the reaction of the resulting intermediate with methyl glycinate. The final product is purified through column chromatography and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

Methyl N-[[2-(acetylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate has been used in various scientific studies to investigate its pharmacological and toxicological properties. One of the main applications of this compound is in the development of new therapeutic agents for the treatment of various diseases, such as cancer and neurological disorders. methyl N-[[2-(acetylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for further investigation.

properties

IUPAC Name

methyl 2-[[(2-acetamido-5-bromophenyl)-(2-chlorophenyl)methyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrClN2O3/c1-11(23)22-16-8-7-12(19)9-14(16)18(21-10-17(24)25-2)13-5-3-4-6-15(13)20/h3-9,18,21H,10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLTWVRVYWADPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Br)C(C2=CC=CC=C2Cl)NCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-{[2-(acetylamino)-5-bromophenyl](2-chlorophenyl)methyl}glycinate

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